molecular formula C13H18Cl2N2O B8190231 5-Piperazin-1-YL-indan-1-one dihydrochloride

5-Piperazin-1-YL-indan-1-one dihydrochloride

Cat. No.: B8190231
M. Wt: 289.20 g/mol
InChI Key: HPWHECHIHQIICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Piperazin-1-YL-indan-1-one dihydrochloride is a chemical compound with the molecular formula C13H18Cl2N2O. It is a derivative of indanone and piperazine, and it is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Piperazin-1-YL-indan-1-one dihydrochloride typically involves the reaction of indanone with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the dihydrochloride salt of the compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Piperazin-1-YL-indan-1-one dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indanone derivatives, while reduction may produce piperazine derivatives. Substitution reactions can result in a wide range of substituted indanone and piperazine compounds .

Scientific Research Applications

5-Piperazin-1-YL-indan-1-one dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Piperazin-1-YL-indan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Piperazin-1-YL-indan-1-one dihydrochloride include:

Uniqueness

This compound is unique due to its specific combination of the indanone and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

5-piperazin-1-yl-2,3-dihydroinden-1-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.2ClH/c16-13-4-1-10-9-11(2-3-12(10)13)15-7-5-14-6-8-15;;/h2-3,9,14H,1,4-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWHECHIHQIICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)N3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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